molecular formula C24H18N2O4 B2623550 methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327183-58-3

methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2623550
CAS No.: 1327183-58-3
M. Wt: 398.418
InChI Key: QYHBWACTJMYDQW-RWEWTDSWSA-N
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Description

Methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a structurally complex benzoate ester featuring a chromen-ylidene core conjugated with a phenylcarbamoyl group and an amino-benzoate ester moiety. The chromene scaffold is known for bioactivity in medicinal chemistry, and the benzoate ester group is common in prodrug formulations or herbicide derivatives .

Properties

IUPAC Name

methyl 3-[[3-(phenylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-24(28)17-9-7-12-19(14-17)26-23-20(15-16-8-5-6-13-21(16)30-23)22(27)25-18-10-3-2-4-11-18/h2-15H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBWACTJMYDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-(phenylcarbamoyl)-2H-chromen-2-ylideneamine with methyl 3-aminobenzoate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Benzoate Esters ()

Compounds such as methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate and its chlorophenoxy derivatives share the benzoate ester group but replace the chromen-ylidene system with a triazine core. Key distinctions include:

  • Synthesis: Triazine analogs are synthesized via stepwise nucleophilic substitutions using 2,4,6-trichlorotriazine and phenols at controlled temperatures (0–100°C), followed by crystallization .
  • Structural Features : The triazine ring introduces planar rigidity, contrasting with the fused chromene system in the target compound.
  • Properties : Melting points range from 145–220°C, and NMR data (e.g., δ 7.5–8.2 ppm for aromatic protons) confirm substituent positioning .
Compound Core Structure Key Substituents Melting Point (°C)
Target Chromen-ylidene Benzoate Chromene Phenylcarbamoyl, Benzoate ester N/A
Methyl 3-[(4,6-diphenoxy-triazinyl)amino]benzoate Triazine Diphenoxy, Benzoate ester 145–160
Chlorophenoxy-triazinyl analogs Triazine Cl-phenoxy, Benzoate ester 180–220

Chromene Derivatives ()

Compounds like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide share the chromene backbone but differ in substitution patterns:

  • Functional Groups : The target compound uses a phenylcarbamoyl group, whereas derivatives incorporate chlorophenyl and benzamide groups.
  • Synthesis: Chromene derivatives are synthesized via condensation reactions (e.g., benzoyl chloride with aminochromenes) and cyclization under reflux with acetic anhydride .

Sulfonylurea Herbicides ()

Triazinyl sulfonylurea esters (e.g., metsulfuron-methyl ) highlight the versatility of benzoate esters in agrochemistry:

  • Structural Divergence : These compounds feature sulfonylurea bridges instead of chromen-ylidene or carbamoyl groups.
  • Applications : Used as herbicides due to their inhibition of acetolactate synthase (ALS), a mechanism unlikely in the target compound given its distinct functional groups .

Heterocyclic Carboxylates ()

Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates demonstrate heterocyclic diversity:

  • Synthesis: Prepared via cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate with polyphosphoric acid (PPA), contrasting with the milder conditions used for triazine derivatives .

Research Implications and Gaps

  • Structural Analysis : The target compound’s chromen-ylidene system may enhance π-π stacking or hydrogen-bonding interactions compared to triazine or imidazole analogs, influencing solubility or receptor binding .

Biological Activity

Methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, including its anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-ylidene moiety linked to a benzoate group through an amino connection. Its structural formula can be represented as follows:

Molecular Formula C19H16N2O3\text{Molecular Formula C}_{19}\text{H}_{16}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has shown that compounds with similar structures exhibit selective cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)

Results Summary:

Cell LineIC50 (µM)Reference
MCF-715.0
A54920.5
HT-2918.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant activity against breast and colorectal cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses selective antibacterial activity.

Antimicrobial Efficacy Testing

The compound was tested against both Gram-positive and Gram-negative bacteria:

Tested Strains:

  • Gram-positive: Staphylococcus aureus
  • Gram-negative: Escherichia coli

Minimum Inhibitory Concentration (MIC) Results:

Bacterial StrainMIC (µg/mL)Reference
S. aureus32
E. coli64

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains.

Enzyme Inhibition Activity

Another significant aspect of this compound is its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission.

Enzyme Inhibition Assay

In vitro assays demonstrated the compound's ability to inhibit AChE:

Inhibition Results:

CompoundIC50 (µM)Reference
Methyl 3-{...}5.0

This level of inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

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